molecular formula C17H32O2 B1239624 2-Heptadecenoic acid CAS No. 26265-99-6

2-Heptadecenoic acid

Cat. No.: B1239624
CAS No.: 26265-99-6
M. Wt: 268.4 g/mol
InChI Key: GEHPRJRWZDWFBJ-FOCLMDBBSA-N
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Description

2-Heptadecenoic acid is an unsaturated fatty acid with the molecular formula C₁₇H₃₂O₂ It is a monounsaturated fatty acid, meaning it contains one double bond within its carbon chain This compound is found in trace amounts in various natural sources, including the fat and milkfat of ruminants

Mechanism of Action

Heptadecenoic acid plays a role in the inhibition of powdery mildew by causing membrane disruption resulting in the release of intracellular electrolytes and proteins and eventually cytoplasmic disintegration of mycelia . It also has a role in the degradation of fatty acids with double bonds on even-numbered carbons .

Safety and Hazards

Heptadecenoic acid can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance is advised .

Future Directions

A study on the production of Heptadecenoic acid by the oleaginous yeast Yarrowia lipolytica has shown promising results . The study optimized the biosynthesis of Heptadecenoic acid using a design of experiment strategy involving a central composite design . The results obtained in this work pave the way toward the process upscale of Heptadecenoic acid and encourage its industrial production .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Heptadecenoic acid can be synthesized through several methods. One common approach involves the hydrogenation of heptadecadienoic acid, which contains two double bonds. The hydrogenation process selectively reduces one of the double bonds, resulting in the formation of heptadecenoic acid. This reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of heptadecenoic acid often involves the extraction and purification of the compound from natural sources. For example, it can be isolated from the fat and milkfat of ruminants through a series of extraction and purification steps. These steps may include solvent extraction, distillation, and chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Heptadecenoic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form heptadecanoic acid, a saturated fatty acid. This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone.

    Reduction: The double bond in heptadecenoic acid can be reduced to form heptadecanoic acid. This reduction can be achieved using hydrogen gas and a catalyst, such as palladium on carbon.

    Substitution: this compound can undergo substitution reactions, where the hydrogen atoms on the carbon chain are replaced with other functional groups. For example, halogenation can introduce halogen atoms, such as chlorine or bromine, into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone, and other oxidizing agents.

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed

    Oxidation: Heptadecanoic acid.

    Reduction: Heptadecanoic acid.

    Substitution: Halogenated derivatives of heptadecenoic acid.

Comparison with Similar Compounds

2-Heptadecenoic acid can be compared with other similar compounds, such as:

    Heptadecanoic acid: A saturated fatty acid with the same carbon chain length but no double bonds.

    Heptadecadienoic acid: An unsaturated fatty acid with two double bonds.

    Palmitic acid: A saturated fatty acid with a shorter carbon chain (16 carbons).

    Stearic acid: A saturated fatty acid with a longer carbon chain (18 carbons).

This compound is unique due to its specific carbon chain length and the presence of a single double bond, which imparts distinct chemical and physical properties compared to its saturated and polyunsaturated counterparts.

Properties

IUPAC Name

(E)-heptadec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h15-16H,2-14H2,1H3,(H,18,19)/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHPRJRWZDWFBJ-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26265-99-6
Record name Heptadecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026265996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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